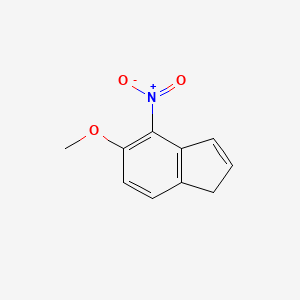

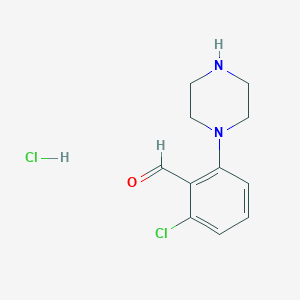

![molecular formula C14H12F3NOS B1433376 Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine CAS No. 1807885-17-1](/img/structure/B1433376.png)

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, which are generated from halohydrocarbons and magnesium . The reaction of these reagents with aromatic nitriles or aryl carboxylic acid halides can yield the desired product .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively . For instance, a related compound, “1-(2,6-dichloro-4-trifluoromethyl…)”, has a triclinic crystal structure with specific dimensions .Chemical Reactions Analysis

“Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine” may undergo various chemical reactions. For instance, 4-Methoxyphenethylamine, a related compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Aplicaciones Científicas De Investigación

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

This study highlights the use of human urinary carcinogen metabolites as biomarkers for investigating the impact of tobacco on cancer. It discusses various carcinogens and their metabolites found in the urine of smokers or those exposed to environmental tobacco smoke (ETS), showcasing the utility of these assays in providing information about carcinogen dose, exposure, and metabolism in humans. This research emphasizes the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer (Hecht, 2002).

The Role of Inhaled Methoxyflurane in Acute Pain Management

Methoxyflurane, an inhaled analgesic, has been extensively used for managing pain associated with trauma and medical procedures in both children and adults. This review discusses the clinical usage, safety, and effectiveness of inhaled analgesic methoxyflurane, emphasizing its rapid onset of analgesia and well-established safety profile. The review suggests methoxyflurane as a useful nonopioid option for pain management (Porter et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

This review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for replacing non-renewable hydrocarbon sources in the chemical industry. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, hold potential for use in producing monomers, polymers, fuels, and other chemicals, highlighting sustainable approaches to chemical production (Chernyshev et al., 2017).

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is reviewed for its metabolism and adverse effects on fertility and development in both males and females. The study reviews the metabolic pathways producing the active estrogenic form, HPTE, and discusses the reproductive toxicity of methoxychlor in detail (Cummings, 1997).

Utilization of Mu-Opioid Receptor Biased Agonists

This review summarizes the current understanding of opioid pathways, focusing on Oliceridine, a novel mu-opioid receptor agonist with selective activation of signaling pathways. It discusses the potential of Oliceridine and similar modulators to produce therapeutic analgesic effects with reduced adverse effects, highlighting advancements in analgesic therapies (Urits et al., 2019).

Propiedades

IUPAC Name |

(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFTVONUUMZWGT-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)

![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)

![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)

![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)